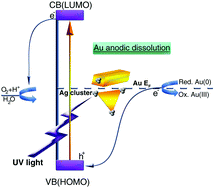Photostability of gold nanoparticles with different shapes: the role of Ag clusters
Nanoscale Pub Date: 2015-05-27 DOI: 10.1039/C5NR01887K
Abstract
Anisotropic gold nanostructures prepared by the seed method in the presence of Ag ions have been used to study their photostability to low-power UV irradiation (254 nm) at room temperature. It has been observed that, whereas spheres are very stable to photoirradiation, rods and prisms suffer from photocorrosion and finally dissolve completely with the production of Au(III) ions. Interpretation of these differences is based on the presence of semiconductor-like Ag clusters, adsorbed onto rods and prisms, able to photocorrode the Au nanoparticles, which are absent in the case of Au spheres. We further show direct evidence of the presence of Ag clusters in Au nanorods by XANES. These results confirm a previous hypothesis (J. Am. Chem. Soc., 2014, 136, 1182–1185) about the major influence of very stable small Ag clusters, not only on the anisotropic formation of nanostructures but also on their photostability.


Recommended Literature
- [1] Back cover
- [2] Two novel complexes based on hexagonal-planar {Co6} and rhombic {Zn4} clusters with different eight-connected topologies†
- [3] Inside back cover
- [4] Modelling the non-local thermodynamic equilibrium spectra of silylene (SiH2)†
- [5] The removal mechanism and performance of tetrabromobisphenol A with a novel multi-group activated carbon from recycling long-root Eichhornia crassipes plants†
- [6] Controlling the dispersion of ceria using nanoconfinement: application to CeO2/SBA-15 catalysts for NH3-SCR†
- [7] Anion and ether group influence in protic guanidinium ionic liquids†
- [8] Inside back cover
- [9] Dynamics of poly(vinyl butyral) studied using dielectric spectroscopy and 1H NMR relaxometry†
- [10] Laser assisted synthesis of anisotropic metal nanocrystals and strong light-matter coupling in decahedral bimetallic nanocrystals†

Journal Name:Nanoscale
Research Products
-
CAS no.: 153466-65-0
-
CAS no.: 109882-76-0
-
CAS no.: 18879-80-6
-
CAS no.: 16881-33-7









